
Cadmium;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and copper are both heavy metals that are often combined to form alloys. Cadmium is a chemical element with the symbol Cd and atomic number 48, while copper has the symbol Cu and atomic number 29. When combined, cadmium and copper create an alloy that exhibits unique properties, such as increased strength and hardness, with minimal reduction in electrical conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium and copper alloys can be prepared by dissolving the pure metals in nitric acid (HNO₃). The concentration of the metals is verified by complexometric titration and gravimetric analysis .
Industrial Production Methods
Industrially, cadmium is often produced as a by-product of zinc production. The chief zinc ore, zinc blende, or sphalerite, contains cadmium, which becomes concentrated in the fumes during roasting. These fumes are treated in various steps to obtain cadmium with over 99.9% purity . Copper is typically extracted from its ores through smelting and electrolysis.
Chemical Reactions Analysis
Types of Reactions
Cadmium and copper undergo various chemical reactions, including:
Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO), especially when heated.
Reduction: Copper can be reduced from its ions in solution to metallic copper.
Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂).
Common Reagents and Conditions
Oxidizing agents: Oxygen (O₂), halogens (Cl₂, Br₂).
Reducing agents: Hydrogen (H₂), carbon ©.
Acids: Nitric acid (HNO₃), hydrochloric acid (HCl), hydrobromic acid (HBr).
Major Products
Cadmium oxide (CdO): Formed when cadmium reacts with oxygen.
Cadmium halides (CdCl₂, CdBr₂): Formed when cadmium reacts with halogens.
Metallic copper: Formed by the reduction of copper ions.
Scientific Research Applications
Cadmium and copper alloys have various applications in scientific research:
Chemistry: Used in the preparation of standard solutions for analytical chemistry.
Biology: Studied for their effects on living organisms, including their toxicity and bioaccumulation.
Medicine: Investigated for their potential use in medical devices and treatments.
Industry: Used in the production of batteries, coatings, and pigments.
Mechanism of Action
Cadmium exerts its effects by binding to red blood cells in complexes with large-molecule proteins (albumin) and accumulating in the liver. When complexed with small-molecule proteins (metallothionein), it is reabsorbed in the renal tubules . Cadmium can induce oxidative stress, disrupt cellular events, and cause genomic instability .
Comparison with Similar Compounds
Similar Compounds
Zinc (Zn): Cadmium is physically similar to zinc but is denser and softer.
Lead (Pb): Like cadmium, lead is a toxic heavy metal with similar industrial applications.
Mercury (Hg): Another toxic heavy metal with similar chemical properties.
Uniqueness
Cadmium’s unique properties include its ability to increase the strength and hardness of alloys with minimal reduction in electrical conductivity . Its toxicity and bioaccumulation also make it a subject of extensive research in environmental and health sciences .
Properties
CAS No. |
37364-06-0 |
|---|---|
Molecular Formula |
CdCu |
Molecular Weight |
175.96 g/mol |
IUPAC Name |
cadmium;copper |
InChI |
InChI=1S/Cd.Cu |
InChI Key |
PLZFHNWCKKPCMI-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B14130440.png)

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)



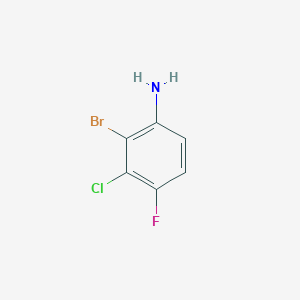
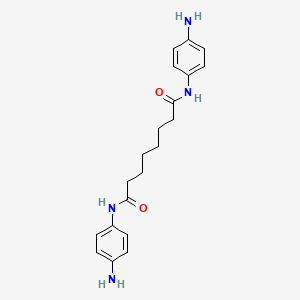
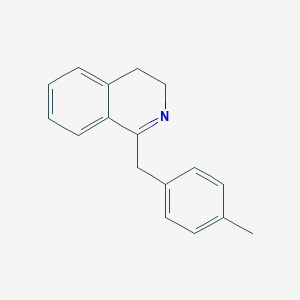
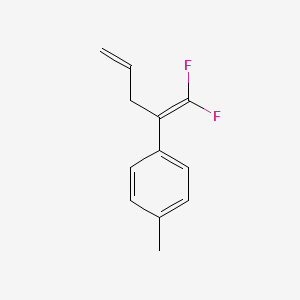
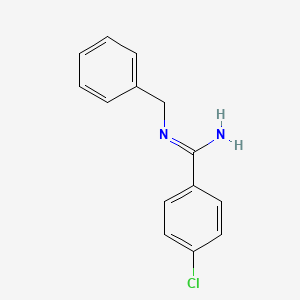
![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

